4-(1-Methoxymethyl-ethenyl)aniline
Description
4-(1-Methoxymethyl-ethenyl)aniline is an aromatic amine with a methoxymethyl-substituted ethenyl group at the para position of the aniline ring. The compound’s structure comprises a benzene ring with an amino group (-NH₂) and a 1-methoxymethyl-ethenyl substituent (-CH₂-O-CH₃ attached to a vinyl group, CH₂=CH-).
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(3-methoxyprop-1-en-2-yl)aniline |
InChI |
InChI=1S/C10H13NO/c1-8(7-12-2)9-3-5-10(11)6-4-9/h3-6H,1,7,11H2,2H3 |
InChI Key |
DSIDTZNCGXIHOK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 4-(1-Methoxymethyl-ethenyl)aniline and analogous compounds:
Substituent Effects on Properties
- Electronic Effects: Methoxy groups (-OCH₃) are electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. The combination in 4-(1-Methoxymethyl-ethenyl)aniline may balance these effects, influencing reactivity in synthesis . Schiff bases (e.g., ) leverage imine (-C=N-) groups for coordination chemistry, whereas methoxy substituents enhance stability in biological environments .
Steric and Solubility Effects :
- Bulky substituents like cyclohexylmethoxy () reduce solubility in polar solvents but improve lipophilicity for membrane penetration. Conversely, PEG-like chains () enhance aqueous solubility, critical for pharmaceutical formulations .
- The methoxymethyl-ethenyl group in the target compound likely offers moderate polarity, balancing solubility in organic and aqueous media.
Research Findings and Trends
- Crystal Structures: Compounds like 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime () exhibit intramolecular hydrogen bonding, stabilizing their crystal lattices . Similar analyses for 4-(1-Methoxymethyl-ethenyl)aniline could predict solid-state behavior.
Biological Activity :
Thermodynamic Properties :
- Methoxy groups increase melting points (e.g., ) compared to alkyl-substituted analogs, suggesting similar trends for the target compound .
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